molecular formula C33H34N6O6 B585436 Candesartan Cilexetil-d11 CAS No. 1261393-19-4

Candesartan Cilexetil-d11

Cat. No.: B585436
CAS No.: 1261393-19-4
M. Wt: 621.738
InChI Key: GHOSNRCGJFBJIB-XLHVCENVSA-N
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Description

Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Candesartan Cilexetil-d11 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the Tetrazole Ring: This involves the reaction of a deuterated biphenyl derivative with sodium azide and triethyl orthoformate under reflux conditions.

    Esterification: The tetrazole intermediate is then esterified with deuterated ethyl chloroformate in the presence of a base such as pyridine.

    Cyclization: The esterified product undergoes cyclization with a deuterated benzimidazole derivative under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors and optimized conditions to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Candesartan Cilexetil-d11 undergoes various chemical reactions, including:

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Candesartan.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, forming oxidized derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and aryl halides are used under conditions like reflux or microwave irradiation.

Major Products

    Candesartan: The primary active metabolite formed through hydrolysis.

    Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

    Substituted Analogs: Products formed through substitution reactions on the tetrazole ring.

Scientific Research Applications

Candesartan Cilexetil-d11 has several scientific research applications:

    Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Candesartan due to its deuterium substitution.

    Drug Development: Helps in the development of new angiotensin II receptor antagonists with improved metabolic profiles.

    Biological Research: Used in studies investigating the role of angiotensin II receptors in various physiological and pathological processes.

    Industrial Applications: Employed in the formulation of pharmaceutical products for the treatment of hypertension and heart failure.

Mechanism of Action

Candesartan Cilexetil-d11, like its non-deuterated counterpart, exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is a reduction in blood pressure and decreased workload on the heart. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.

Comparison with Similar Compounds

Similar Compounds

    Losartan: Another angiotensin II receptor antagonist used for hypertension.

    Valsartan: Similar to Candesartan, used for hypertension and heart failure.

    Irbesartan: Another compound in the same class, used for hypertension and diabetic nephropathy.

Uniqueness

Candesartan Cilexetil-d11 is unique due to its deuterium substitution, which enhances its metabolic stability and makes it particularly useful for pharmacokinetic studies. This property distinguishes it from other angiotensin II receptor antagonists, which do not have this substitution.

Properties

IUPAC Name

1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSNRCGJFBJIB-XLHVCENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), methanol (200 ml), and water (1 ml) was gently refluxed for about 16–17 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue.
Quantity
20 g
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reactant
Reaction Step One
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200 mL
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reactant
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1 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), toluene (60 ml), methanol (120 ml), and water (1 ml) was gently refluxed for about 5 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of about 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue (36.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
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reactant
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120 mL
Type
reactant
Reaction Step One
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Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Typically, the deprotection step comprises heating to reflux trityl candesartan cilexetil in methanol. Optionally, the deprotection solvent mixture further comprises an organic solvent, such as toluene, and/or an acid, such as formic acid. The cilexetil trityl candesartan is heated to reflux until a clear solution is obtained. Typically, the reaction temperature is from about 30° C. to about 90° C., preferably from about 50° C. to about 90° C., and the heating takes place for about 5 to about 19 hours, preferably for about 8 to about 12 hours. Thereafter, the solvents are removed by evaporation to obtain crude deprotected candesartan cilexetil. The solvents may be removed at a temperature of about 30° C. to about 70° C., preferably at a temperature of about 50° C., and at a reduce pressure of about 30 mbar.
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[Compound]
Name
cilexetil trityl candesartan
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

A solution of trityl candesartan cilexetil (TCC, 30.0 g, 35.17 mmol), toluene (180 mL), methanol (180 mL), formic acid (1.6 g) and water (0.63 g) was refluxed for about 10 h (HPLC control), the solvents were evaporated at 60° C./30 mbar to give a residue as a viscous oil, (about 31 g, theoretical yield of candesartan cilexetil is 21.47 g).
Quantity
30 g
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reactant
Reaction Step One
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180 mL
Type
reactant
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180 mL
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reactant
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1.6 g
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reactant
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Quantity
0.63 g
Type
solvent
Reaction Step One

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